

# 2-(Methylthio)isonicotinonitrile structural analysis and characterization

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## Compound of Interest

Compound Name: 2-(Methylthio)isonicotinonitrile

CAS No.: 180790-90-3

Cat. No.: B071502

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An In-Depth Technical Guide to the Structural Analysis and Characterization of **2-(Methylthio)isonicotinonitrile**

## Introduction

**2-(Methylthio)isonicotinonitrile** is a substituted pyridine derivative that serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—a nitrile, a thioether, and a pyridine ring—imparts unique electronic and steric properties that are leveraged in molecular design. For researchers in drug discovery and materials science, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A failure to do so can compromise experimental outcomes, lead to erroneous structure-activity relationship (SAR) conclusions, and introduce costly delays in development pipelines.

This technical guide provides a comprehensive framework for the structural analysis and characterization of **2-(Methylthio)isonicotinonitrile**. Moving beyond a simple recitation of methods, this document offers an integrated analytical strategy, explaining the causality behind

experimental choices and providing field-proven protocols. It is designed to equip researchers, quality control analysts, and drug development professionals with a self-validating system for ensuring the identity, purity, and integrity of this critical chemical intermediate.

## Section 1: Core Physicochemical Properties and Safe Handling

Before any analytical work commences, a thorough understanding of the compound's basic properties and safety profile is essential. This foundational knowledge informs handling procedures, solvent selection, and the choice of analytical techniques.

### Physicochemical Data Summary

The fundamental properties of **2-(Methylthio)isonicotinonitrile** are summarized below.

Property	Value	Source
CAS Number	180790-90-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> S	[1]
Molecular Weight	150.20 g/mol	[1]
Appearance	Solid (typical)	[1]
LogP	1.43	[1]
Rotatable Bonds	1	[1]

### Safety & Handling Protocols

**2-(Methylthio)isonicotinonitrile** is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.[2][3]

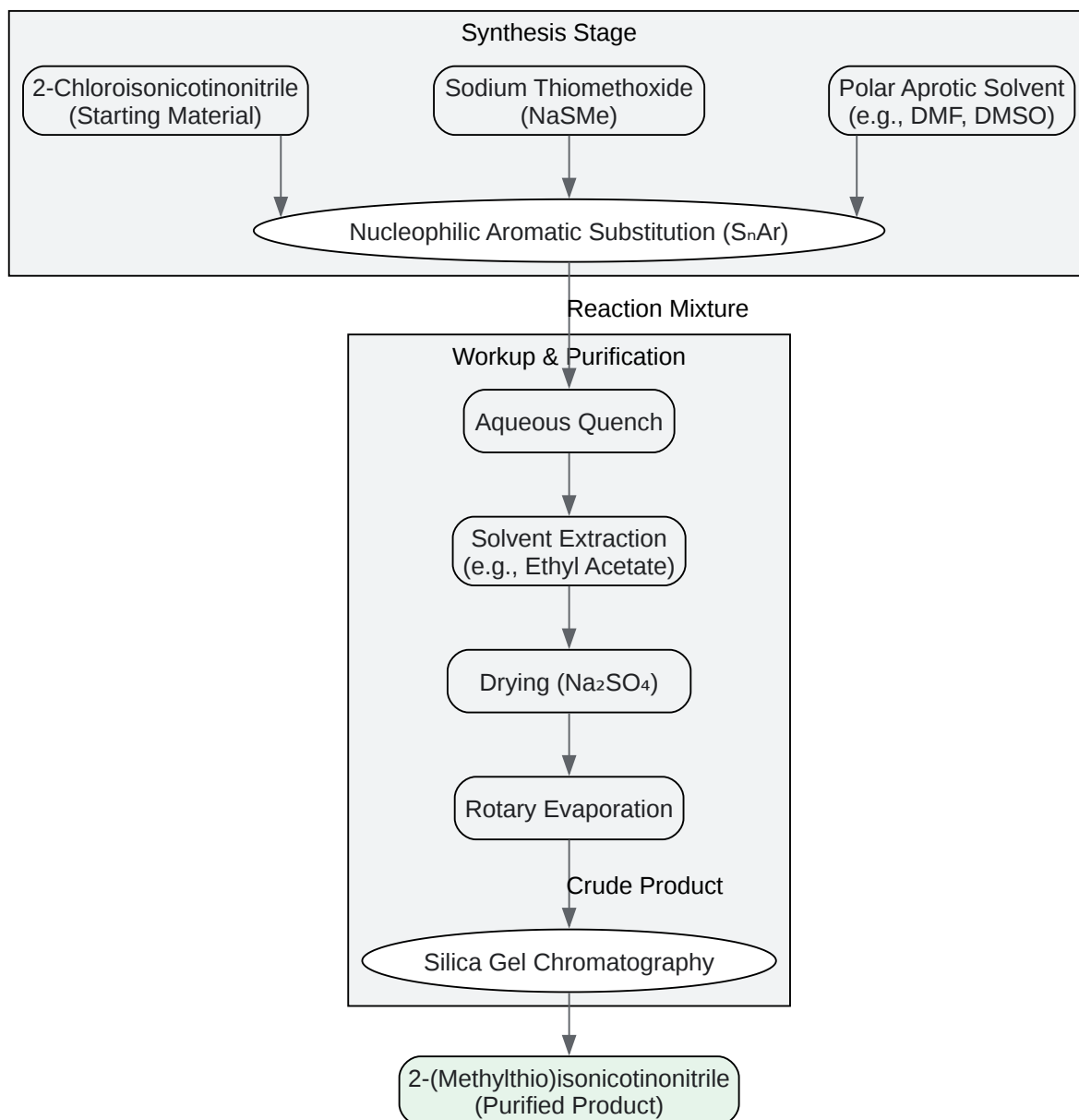
- Hazard Profile:
  - Harmful if swallowed, in contact with skin, or if inhaled.[2]
  - Causes serious eye irritation.[2]

- Causes skin irritation.[2]
- Personal Protective Equipment (PPE):
  - Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
- Handling:
  - Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust or vapors.[4][5]
  - Wash hands and any exposed skin thoroughly after handling.[2]
  - Avoid contact with strong oxidizing agents, acids, and bases.[4]
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

## Section 2: Representative Synthesis and Purification

While this guide focuses on analysis, understanding the synthetic origin of a compound is critical for anticipating potential impurities. A common route to similar thioether-substituted nitriles involves the nucleophilic aromatic substitution ( $S_NAr$ ) of an activated halo-pyridine.

### Synthetic Workflow Diagram



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Caption: Representative workflow for synthesis and purification.

## Protocol: Synthesis and Purification

This protocol is a representative method based on standard procedures for  $S_NAr$  reactions on pyridine rings.[6][7]

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroisonicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).
  - **Rationale:** A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the  $S_NAr$  mechanism without protonating the nucleophile. A dry, inert atmosphere prevents side reactions with water or oxygen.
- **Nucleophile Addition:** Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
  - **Rationale:** Using a slight excess of the nucleophile ensures complete conversion of the starting material. The addition is performed at a low temperature to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.
  - **Rationale:** Quenching with water removes the DMF and other water-soluble components. Ethyl acetate is a suitable solvent for extracting the moderately polar product.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
  - **Rationale:** The brine wash removes residual water. Column chromatography is essential to separate the desired product from unreacted starting materials, by-products, and any potential isomers.

## Section 3: Unambiguous Structural Elucidation

A multi-technique spectroscopic approach is non-negotiable for the definitive identification of **2-(Methylthio)isonicotinonitrile**. Each technique provides a unique and complementary piece of the structural puzzle.

### Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, key information about the compound's substructures.

- Expected Data:
  - High-Resolution MS (HRMS): The calculated exact mass for the  $[M+H]^+$  ion ( $C_7H_7N_2S^+$ ) is 151.0324. An observed mass within a 5 ppm tolerance provides high confidence in the elemental composition.
  - Electron Ionization MS (EI-MS): Expect a strong molecular ion ( $M^+$ ) peak at  $m/z$  150. Key fragmentation pathways would include the loss of a methyl radical ( $\bullet CH_3$ ) to give a fragment at  $m/z$  135 and potentially the loss of the entire methylthio group.

### Protocol: GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound and simultaneously assessing its purity.<sup>[8][9]</sup>

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25  $\mu m$  film thickness).
  - Inlet Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Rationale: This temperature program ensures good separation of the analyte from potential volatile impurities. The DB-5ms column is a robust, general-purpose column suitable for this type of aromatic compound.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Source Temperature: 230 °C.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Expected Data: The IR spectrum provides a characteristic fingerprint based on molecular vibrations.[\[10\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2230-2210	C≡N stretch	Nitrile
~3100-3000	C-H stretch	Aromatic
~3000-2850	C-H stretch	Aliphatic (S-CH <sub>3</sub> )
~1600-1450	C=C & C=N stretches	Pyridine Ring
~1350-1300	C-H bend	Aliphatic (S-CH <sub>3</sub> )
~700-650	C-S stretch	Thioether

## Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Background Collection:** Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR experiments allows for complete and unambiguous structural assignment.

### $^1\text{H}$ NMR Spectroscopy

- **Expected Spectrum:** The molecule has three distinct sets of protons.
  - **Aromatic Region:** The three protons on the pyridine ring will appear between  $\delta$  7.0-9.0 ppm. Due to the substitution pattern, they will form a characteristic three-spin system. Proton H6 will likely be the most downfield due to its proximity to the nitrogen and the electron-withdrawing nitrile group. Protons H3 and H5 will show coupling to each other.
  - **Aliphatic Region:** The methyl protons ( $\text{S-CH}_3$ ) will appear as a sharp singlet, typically between  $\delta$  2.5-3.0 ppm.
  - **Integration:** The relative integral ratio of the signals will be 1:1:1:3 (Aromatic H: Aromatic H: Aromatic H: Methyl H).[\[11\]](#)

### $^{13}\text{C}$ NMR Spectroscopy

- **Expected Spectrum:** The molecule has 7 unique carbon atoms, and therefore 7 distinct signals are expected in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.[\[12\]](#)

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~165-155	C2	Carbon attached to both sulfur and nitrogen (deshielded).
~155-145	C6	Aromatic CH adjacent to ring nitrogen.
~140-130	C4	Carbon attached to the electron-withdrawing nitrile group.
~125-115	C3, C5	Standard aromatic CH carbons.
~120-115	C $\equiv$ N	Characteristic chemical shift for a nitrile carbon.
~20-15	S-CH <sub>3</sub>	Typical shift for a methyl group attached to sulfur.

## Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm) if the solvent does not contain it.
  - Rationale: Deuterated solvents are used to avoid large solvent signals in the <sup>1</sup>H NMR spectrum. CDCl<sub>3</sub> is a good first choice for many organic compounds, while DMSO-d<sub>6</sub> can be used for less soluble samples.
- Data Acquisition:
  - Acquire a standard <sup>1</sup>H NMR spectrum.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.

- (Optional but Recommended): Acquire 2D correlation spectra such as HSQC (to correlate directly bonded C-H pairs) and HMBC (to identify long-range C-H correlations over 2-3 bonds), which are invaluable for confirming assignments.

## Section 4: Purity Determination by Chromatography

While spectroscopy confirms identity, chromatography is the gold standard for quantifying purity and identifying impurities.

### Protocol: Reversed-Phase HPLC-UV Purity Analysis

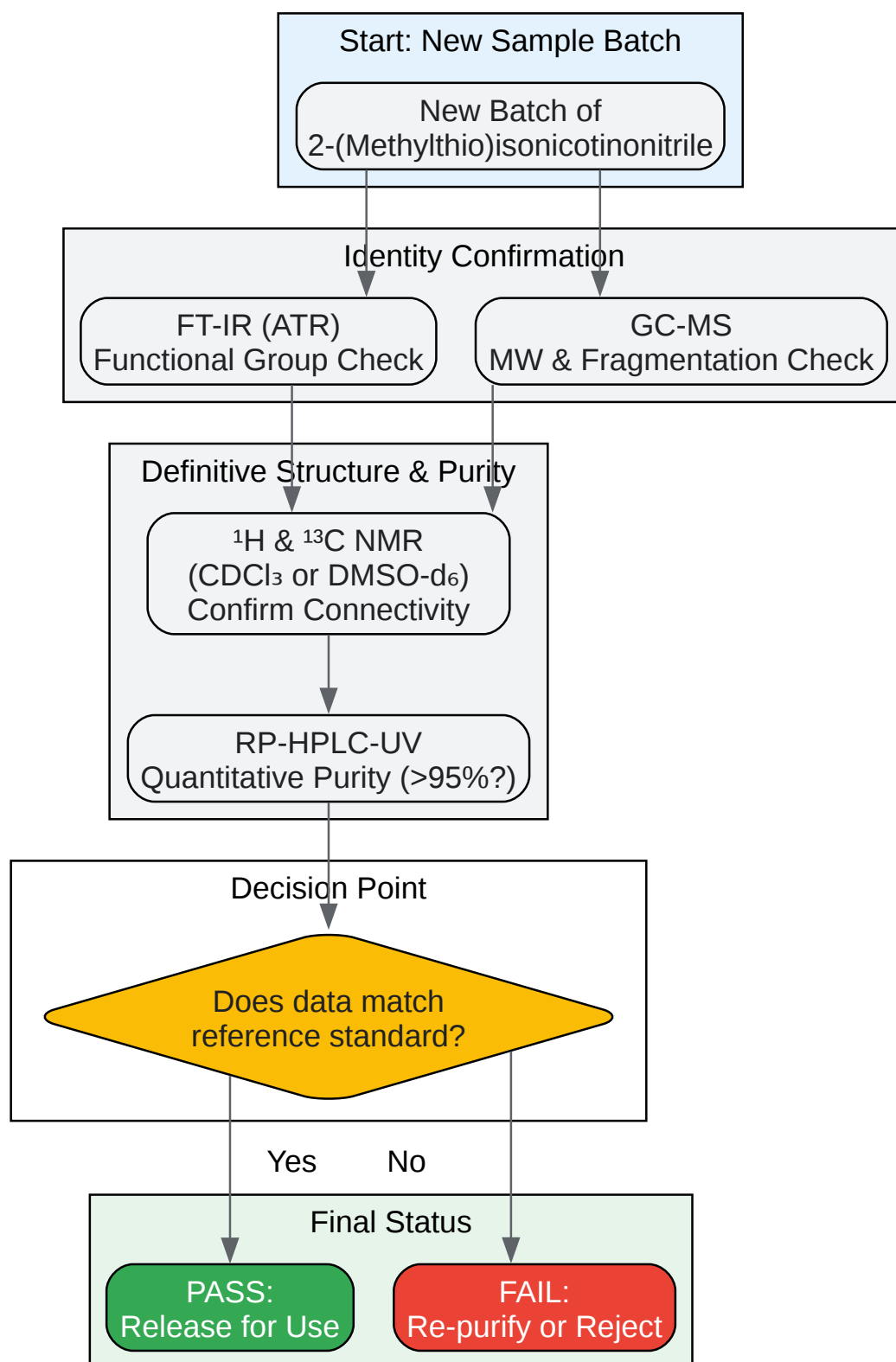
This method is designed to separate the target analyte from potential starting materials, by-products, and other non-volatile impurities.<sup>[13][14][15]</sup>

- System Preparation:
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Column: C18 column (e.g., Waters SunFire, Agilent Zorbax), 4.6 x 150 mm, 5  $\mu$ m particle size.
  - Rationale: A C18 column provides excellent retention for moderately polar compounds. The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Column Temperature: 30  $^{\circ}$ C.
  - UV Detection: 254 nm and 275 nm.
  - Gradient Program:

- 0-2 min: 10% B
  - 2-15 min: 10% to 90% B
  - 15-17 min: 90% B
  - 17-18 min: 90% to 10% B
  - 18-22 min: 10% B (re-equilibration)
- Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.
  - Analysis: Inject the sample and integrate all peaks detected at 254 nm. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

## Section 5: Integrated Analytical Workflow

The characterization of a new batch of **2-(Methylthio)isonicotinonitrile** should follow a logical, multi-step workflow to ensure comprehensive analysis. This workflow guarantees that both structural identity and purity are confirmed before the material is released for further use.



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Caption: Integrated workflow for quality control and characterization.

This workflow ensures a tiered approach. Rapid techniques like IR and MS provide initial confirmation of identity. Full NMR analysis provides unambiguous structural proof, and the final HPLC step delivers a quantitative measure of purity, which is the ultimate gatekeeper for batch release.

## Conclusion

The structural analysis and characterization of **2-(Methylthio)isonicotinonitrile** is a critical process that underpins its successful application in research and development. By employing an integrated analytical strategy that combines mass spectrometry, IR and NMR spectroscopy, and chromatography, scientists can be confident in the material's identity, structure, and purity. The protocols and rationale detailed in this guide provide a robust framework for achieving this, ensuring that subsequent scientific endeavors are built upon a foundation of validated and trustworthy chemical matter.

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